
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
The synthesis of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions. The exact synthetic routes and reaction conditions can vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.
Analyse Des Réactions Chimiques
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties or as a tool for studying biochemical pathways. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to target molecules and altering their activity. This can lead to changes in biochemical pathways and physiological effects.
Comparaison Avec Des Composés Similaires
4-Methyl-3,6-dioxo-8-phenyl-2,7-dioxa-5-aza-3-phosphoniaoctane can be compared to other similar compounds, such as dioxolanes and other heterocyclic compounds. These comparisons highlight the unique structural features and reactivity of this compound, which may make it more suitable for certain applications. Similar compounds include 1,3-dioxolane and other phosphonium salts, which share some structural similarities but differ in their specific functional groups and reactivity.
Propriétés
Numéro CAS |
113592-12-4 |
|---|---|
Formule moléculaire |
C11H15NO4P+ |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
methoxy-oxo-[1-(phenylmethoxycarbonylamino)ethyl]phosphanium |
InChI |
InChI=1S/C11H14NO4P/c1-9(17(14)15-2)12-11(13)16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/p+1 |
Clé InChI |
YPIHXKDLJZDKKB-UHFFFAOYSA-O |
SMILES canonique |
CC(NC(=O)OCC1=CC=CC=C1)[P+](=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
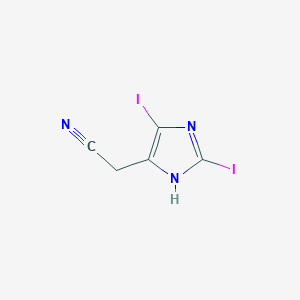

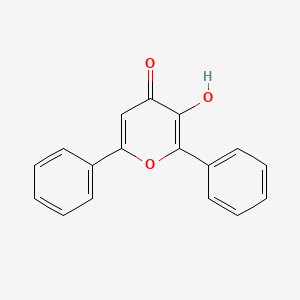
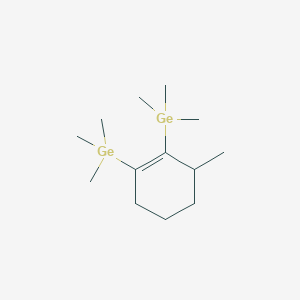
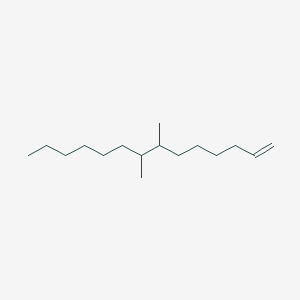
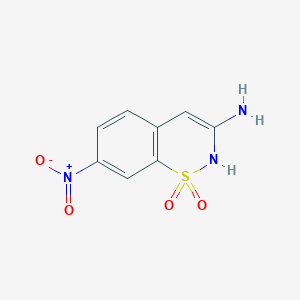
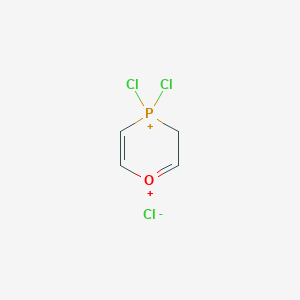
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
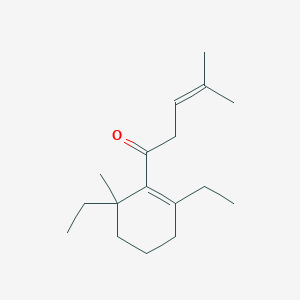
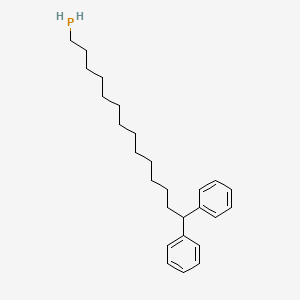
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
